1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride
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Overview
Description
1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13BrCl2N2 and a molecular weight of 312.03 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research. The presence of bromine and chlorine atoms in the phenyl ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride typically involves the reaction of 3-bromo-5-chloroaniline with piperazine under specific conditions. One common method includes the following steps :
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial production methods often involve the use of microwave irradiation to accelerate the reaction and improve yields .
Chemical Reactions Analysis
1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the phenyl ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride has several applications in scientific research, including:
Pharmaceutical Research: It is used as a reference standard in pharmaceutical testing and as an intermediate in the synthesis of various drugs.
Biological Studies: The compound is used to study the effects of halogenated phenyl rings on biological activity, particularly in the context of receptor binding and enzyme inhibition.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in studies involving piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The presence of bromine and chlorine atoms in the phenyl ring enhances its binding affinity to these targets, leading to various biological effects . The compound can act as an agonist or antagonist, depending on the specific receptor or enzyme it interacts with.
Comparison with Similar Compounds
1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine hydrochloride: This compound lacks the bromine atom and has different biological activity and chemical reactivity.
1-(3-Bromo-4-chlorophenyl)piperazine hydrochloride: The position of the chlorine atom is different, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
Properties
Molecular Formula |
C10H13BrCl2N2 |
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Molecular Weight |
312.03 g/mol |
IUPAC Name |
1-(3-bromo-5-chlorophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H12BrClN2.ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;/h5-7,13H,1-4H2;1H |
InChI Key |
UYVQNRZNBXVQKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)Br)Cl.Cl |
Origin of Product |
United States |
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